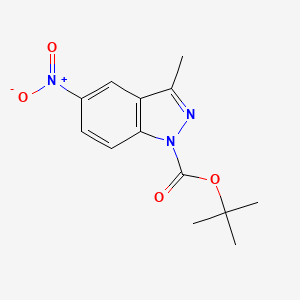![molecular formula C7H3Cl2N3 B1322554 4,7-Dichloropyrido[2,3-d]pyrimidine CAS No. 552331-44-9](/img/structure/B1322554.png)
4,7-Dichloropyrido[2,3-d]pyrimidine
描述
4,7-Dichloropyrido[2,3-d]pyrimidine is an organic compound with the chemical formula C8H4Cl2N2. It is a colorless to pale yellow crystalline solid with a melting point of approximately 148-150 degrees Celsius . This compound belongs to the class of pyridopyrimidines, which are heterocyclic compounds containing both pyridine and pyrimidine rings. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
准备方法
The synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine typically involves the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, followed by reduction using Raney nickel in dimethylformamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4,7-Dichloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SnAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions used.
科学研究应用
4,7-Dichloropyrido[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies investigating its biological activities, such as its effects on various enzymes and cellular pathways.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4,7-Dichloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. Its degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit or modulate the activity of its targets . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
4,7-Dichloropyrido[2,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and biological activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with different substituents, leading to variations in its chemical and biological properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential therapeutic applications.
属性
IUPAC Name |
4,7-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZQRLAIVDILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626868 | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-44-9 | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)







